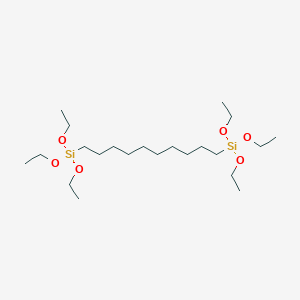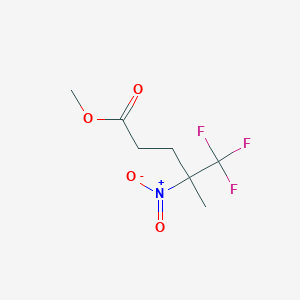
2,6,6-Trimethylfulvene
概要
説明
2,6,6-Trimethylfulvene is an organic compound belonging to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes were first discovered by Thiele in 1900. The unique electronic properties and reactivity of fulvenes have made them a subject of interest in organic chemistry for over a century.
準備方法
2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.
化学反応の分析
2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: Fulvenes, including this compound, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.
Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.
Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.
科学的研究の応用
2,6,6-Trimethylfulvene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.
Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.
Environmental Research:
作用機序
The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.
類似化合物との比較
2,6,6-Trimethylfulvene can be compared to other fulvenes such as pentafulvene, triafulvene, heptafulvene, and nonafulvene. While all fulvenes share similar electronic properties and reactivity, this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Similar compounds include:
- Pentafulvene
- Triafulvene
- Heptafulvene
- Nonafulvene
These compounds differ in their substitution patterns and the resulting electronic properties, which can affect their reactivity and applications.
特性
IUPAC Name |
2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHYMLWPVAELKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)




![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)





